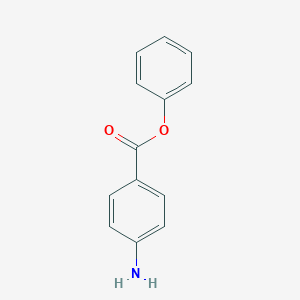

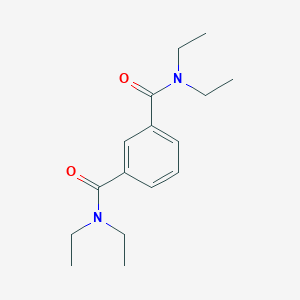

Phenyl 4-aminobenzoate

Descripción general

Descripción

Synthesis Analysis

Phenyl 4-aminobenzoate's synthesis is a critical area of research, focusing on efficient methods to produce this compound. One approach involves the reaction of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one with ethyl cyanoacetate, yielding phenylazopyrimidone dyes as derivatives, showcasing the versatility of phenyl 4-aminobenzoate's synthetic pathways (Karcı & Demirçalı, 2006).

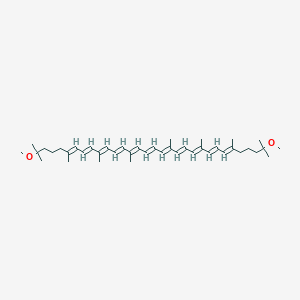

Molecular Structure Analysis

The molecular structure of phenyl 4-aminobenzoate derivatives has been elucidated through X-ray diffraction and spectroscopic techniques, revealing complex hydrogen-bonded arrangements. For instance, studies on isomeric reaction products highlight how molecular-electronic structures and hydrogen-bonded networks influence the compound's physical properties and reactivity (Portilla et al., 2007).

Chemical Reactions and Properties

Phenyl 4-aminobenzoate undergoes various chemical reactions, contributing to its diverse applications. For example, its derivatives have been explored for their fluorescence enhancement via N-phenyl substitutions, demonstrating the "amino conjugation effect" which significantly affects their photochemical behavior (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

The physical properties of phenyl 4-aminobenzoate, including its crystalline structure and thermal stability, have been extensively studied. The compound's ability to form various polymorphic forms is of particular interest, as these can affect its solubility, melting point, and other physical characteristics critical for its applications in materials science (Fazil et al., 2012).

Chemical Properties Analysis

Analyzing the chemical properties of phenyl 4-aminobenzoate reveals its reactivity and potential as a precursor for more complex compounds. The base-catalyzed hydrolysis of its esters, for instance, showcases the influence of substituents on its reactivity, providing insights into its chemical behavior in various environments (Fife, Singh, & Bembi, 2002).

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties of Polymer Applications : Phenyl 4-aminobenzoate derivatives have been synthesized for use in poly(p-benzamide)s. These polymers exhibited unique optical properties due to π-stacked interaction between oligothiophene chromophores, which is crucial in materials science (Takagi et al., 2013).

Base-Catalysed Hydrolysis of Phenyl Esters : The kinetics of base-catalysed hydrolysis of phenyl 4-aminobenzoate were studied, revealing important insights into chemical reactivity and the effect of substituents on reaction rates (Bauerová & Ludwig, 2000).

Hydrolysis Studies in Organic Chemistry : The hydrolysis of 2-aminobenzoate esters, including phenyl 4-aminobenzoate, has been investigated, shedding light on intramolecular catalysis processes relevant in organic synthesis and enzyme catalysis (Fife, Singh, & Bembi, 2002).

Chain-Growth Polycondensation for Polymer Synthesis : Research into chain-growth polycondensation processes for producing poly(p-benzamide) involved phenyl 4-aminobenzoate, demonstrating applications in polymer science (Yokozawa et al., 2002).

Analgesic Activities in Pharmaceutical Research : Phenyl 4-aminobenzoate derivatives have been synthesized and evaluated for their analgesic properties, indicating potential applications in drug development (Manoury et al., 1979).

Antibacterial Activity of Azole Derivatives : Compounds synthesized from p-aminobenzoic acid, including phenyl 4-aminobenzoate derivatives, showed promising antibacterial activity, important for developing new antimicrobial agents (Sapijanskaitė-Banevič et al., 2021).

Hydrolysis Studies for Understanding Chemical Reactions : The hydrolysis of phenyl 2-aminobenzoate was studied, providing insights into chemical kinetics and reaction mechanisms (Gallego & Sierra, 2004).

Synthesis of Amino—Dihydrophenanthridines and Benzo[c]chromans : Research involving the synthesis of compounds from 4-aminobenzoic acid derivatives, including phenyl 4-aminobenzoate, contributed to the field of organic synthesis (Abramovitch et al., 1986).

Supramolecular Aggregation Studies : Studies on alkaline earth metal amino benzoates, including phenyl 4-aminobenzoate, focused on supramolecular aggregation, which is vital in material science and coordination chemistry (Murugavel & Korah, 2007).

Electrochemistry Applications : Research involving the modification of electrodes with 4-aminobenzoic acid, related to phenyl 4-aminobenzoate, has applications in electrochemistry and sensor technology (Yang et al., 2006).

Propiedades

IUPAC Name |

phenyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXBNZHQKXDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

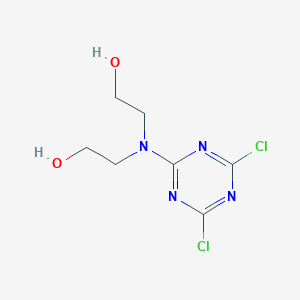

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361490 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-aminobenzoate | |

CAS RN |

10268-70-9 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)